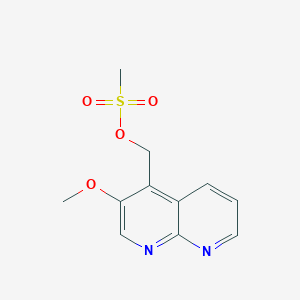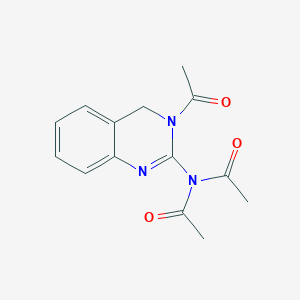
N-acetyl-N-(3-acetyl-4H-quinazolin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-N-(3-acetyl-4H-quinazolin-2-yl)acetamide is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are nitrogen-containing heterocyclic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N-(3-acetyl-4H-quinazolin-2-yl)acetamide typically involves the condensation of anthranilic acid derivatives with acetic anhydride, followed by cyclization and acetylation steps. One common method includes:
Condensation: Anthranilic acid reacts with acetic anhydride to form N-acetylanthranilic acid.
Cyclization: The N-acetylanthranilic acid undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride to form the quinazolinone core.
Acetylation: The resulting quinazolinone is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-N-(3-acetyl-4H-quinazolin-2-yl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with different functional groups.
Scientific Research Applications
N-acetyl-N-(3-acetyl-4H-quinazolin-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-acetyl-N-(3-acetyl-4H-quinazolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes like urease and acetylcholinesterase, interfering with their normal function.
Receptor Binding: It may bind to receptors such as GABA_A receptors, modulating their activity and exerting anticonvulsant effects.
Cellular Pathways: The compound can affect various cellular pathways, including those involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
N-acetyl-N-(3-acetyl-4H-quinazolin-2-yl)acetamide can be compared with other quinazolinone derivatives:
Similar Compounds: Quinazolin-4-one, 2-phenylquinazolin-4-one, and 6-chloroquinazolin-4-one.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable target for further research and development.
Properties
Molecular Formula |
C14H15N3O3 |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
N-acetyl-N-(3-acetyl-4H-quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C14H15N3O3/c1-9(18)16-8-12-6-4-5-7-13(12)15-14(16)17(10(2)19)11(3)20/h4-7H,8H2,1-3H3 |
InChI Key |
IMCDFZOFIGEWSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2=CC=CC=C2N=C1N(C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-5,6-dimethyl-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13872784.png)
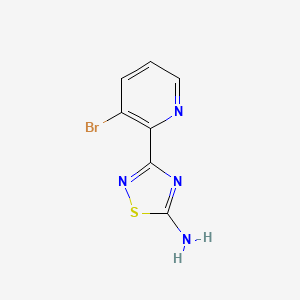
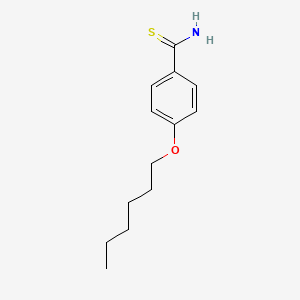
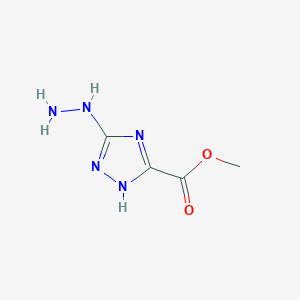
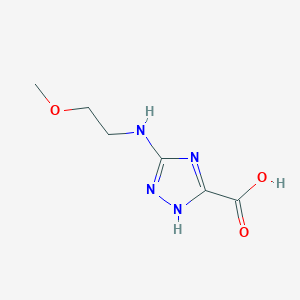
![4-[3-[(3-Aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872804.png)
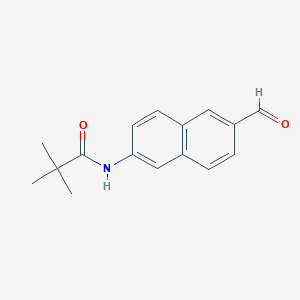
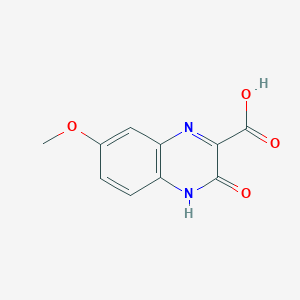
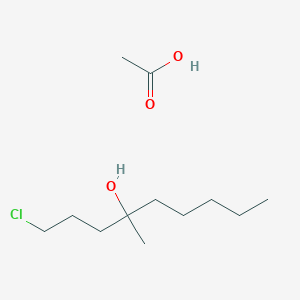
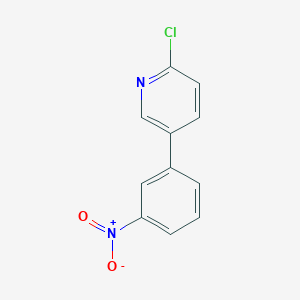
![6-chloro-2-[1-(3-chloropyridin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13872826.png)
![Ethyl 2-[2-(1,3-thiazol-4-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B13872835.png)
![tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate](/img/structure/B13872837.png)
